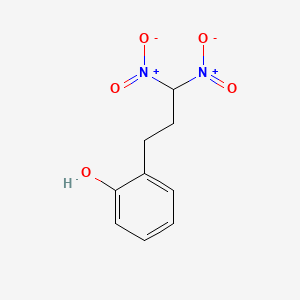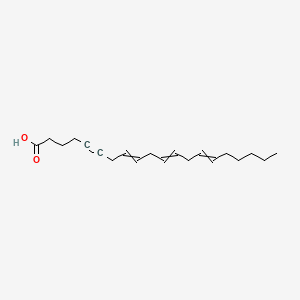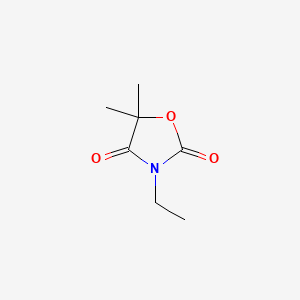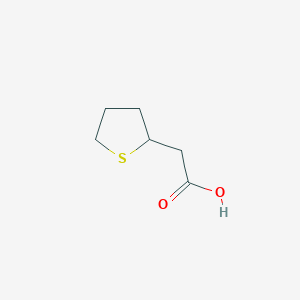
2-Tetrahydrothiopheneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
THTA is a member of tetrahydrothiophenes.
Scientific Research Applications
Microbial Degradation in Petroleum
One of the applications of 2-tetrahydrothiopheneacetic acid (THTA) is in the field of microbial degradation of petroleum compounds. Research shows that n-alkyl-substituted tetrahydrothiophenes, including THTA, are biodegradable. This is particularly relevant for petroleums undergoing biodegradation in reservoirs. The study by Fedorak et al. (1988) highlighted the biodegradation of such compounds by gram-positive, n-alkane-degrading bacterial isolates and fungi. They found that THTA was a major intermediate in the biodegradation process, suggesting its role in environmental remediation related to petroleum degradation (Fedorak et al., 1988).
Synthesis of Novel Derivatives and Antimicrobial Activity
THTA also plays a role in the synthesis of novel chemical compounds with potential biological activities. Prasad et al. (2017) conducted a study on the synthesis of substituted 2-aminothiophenes, where THTA derivatives exhibited significant biological properties such as antimicrobial activity. This indicates the potential application of THTA in developing new antimicrobial agents (Prasad et al., 2017).
Environmental Remediation
The application of THTA extends to environmental remediation, particularly in water pollution control. Studies have shown the importance of THTA in the phytoremediation process, where it assists in the removal of herbicide residues like 2,4-Dichlorophenoxyacetic acid from contaminated substrates. This application highlights the potential use of THTA in reducing environmental pollution and enhancing the efficacy of phytoremediation efforts (Germaine et al., 2006).
properties
Product Name |
2-Tetrahydrothiopheneacetic acid |
|---|---|
Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
2-(thiolan-2-yl)acetic acid |
InChI |
InChI=1S/C6H10O2S/c7-6(8)4-5-2-1-3-9-5/h5H,1-4H2,(H,7,8) |
InChI Key |
YNFYCBDMMKUYKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






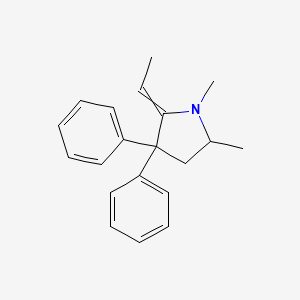
![4-[2-(1-Methyl-5-nitroimidazol-2-yl)sulfanylethoxy]benzoic acid](/img/structure/B1200485.png)

